N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide
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Overview
Description
N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzylidene group, a hydrazinyl moiety, and a propoxybenzamide framework, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an ethanolic solution, often with the addition of a catalyst such as hydrochloric acid to facilitate the condensation process . The resulting intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazinyl group to an amine.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process . By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(Trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide
Uniqueness
N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide stands out due to its unique combination of a fluorobenzylidene group and a propoxybenzamide framework. This structural uniqueness imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
769142-45-2 |
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Molecular Formula |
C19H20FN3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H20FN3O3/c1-2-11-26-17-9-5-15(6-10-17)19(25)21-13-18(24)23-22-12-14-3-7-16(20)8-4-14/h3-10,12H,2,11,13H2,1H3,(H,21,25)(H,23,24)/b22-12+ |
InChI Key |
DQUKJHHNBYSBBI-WSDLNYQXSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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